molecular formula C11H10N2O2S2 B3387093 2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid CAS No. 790263-50-2

2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid

Cat. No.: B3387093
CAS No.: 790263-50-2
M. Wt: 266.3 g/mol
InChI Key: FTNQAVGWDVDLSG-UHFFFAOYSA-N
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Description

2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid is a heterocyclic compound that contains a thiophene ring, an imidazole ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid typically involves the condensation of thiophene derivatives with imidazole and thiazole precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with imidazole-2-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-9(15)6-8-10(7-2-1-5-16-7)13-4-3-12-11(13)17-8/h1-2,5H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNQAVGWDVDLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid
Reactant of Route 2
2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid
Reactant of Route 3
2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid
Reactant of Route 4
2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid
Reactant of Route 5
2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid

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